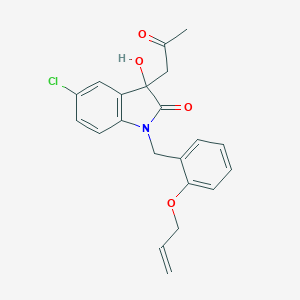

![molecular formula C18H21N3O3 B368589 N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]ethyl}-2-furylcarboxamide CAS No. 920118-64-5](/img/structure/B368589.png)

N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]ethyl}-2-furylcarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]ethyl}-2-furylcarboxamide” is also known as Bilastine . It is an orally available, potent, and selective histamine H1 receptor antagonist . It exhibits long drug-target residence time at the H1 receptor, which results in extended H1 receptor antagonism in vitro . Bilastine is used for the treatment of allergic rhinitis and urticaria (hives) .

Synthesis Analysis

The synthesis of Bilastine involves the alkylation of the benzimidazole nitrogen with 2-chloroethyl ethyl ether followed by unmasking of the oxazoline moiety with sulfuric acid .Chemical Reactions Analysis

Bilastine is a new, well-tolerated, nonsedating H1 receptor antihistamine . The synthesis of four new potential impurities of bilastine has been described . These impurities are observed process-related impurities with a possible significant impact on the quality of the drug product .作用機序

Target of Action

The compound N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]ethyl}-2-furylcarboxamide, also known as Bilastine, is a potent and selective histamine H1 receptor antagonist . The primary target of this compound is the histamine H1 receptor, which plays a crucial role in mediating allergic reactions.

Mode of Action

Bilastine interacts with its target, the histamine H1 receptor, by binding to it and blocking its activation by histamine . This antagonistic action prevents the downstream effects of histamine, which include vasodilation, bronchoconstriction, and increased vascular permeability, all of which contribute to the symptoms of an allergic reaction .

Biochemical Pathways

By blocking the histamine H1 receptor, Bilastine interrupts the biochemical pathways that lead to allergic symptoms. Histamine, when bound to the H1 receptor, initiates a cascade of intracellular events, including the activation of phospholipase C, which leads to the production of inositol trisphosphate and diacylglycerol, ultimately resulting in the release of calcium ions and the activation of protein kinase C . By preventing this cascade, Bilastine helps to alleviate the symptoms of allergies .

Result of Action

The result of Bilastine’s action is the reduction of allergic symptoms. By blocking the histamine H1 receptor, Bilastine prevents the physiological responses to histamine, which include inflammation and smooth muscle contraction . This can help to alleviate symptoms such as sneezing, itching, and congestion in allergic rhinitis, and itching and hives in urticaria .

将来の方向性

Benzimidazoles are a very well-known, broad group of compounds containing nitrogen atoms in their structure that can mimic properties of DNA bases . The prevalence of benzimidazole cores in biologically active molecules has stimulated the need for elegant and efficient ways to make these heterocyclic leads . Therefore, the future directions in the research of benzimidazoles, including “N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]ethyl}-2-furylcarboxamide”, could involve the design and synthesis of novel benzimidazole derivatives with improved pharmacological activities.

特性

IUPAC Name |

N-[1-[1-(2-ethoxyethyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-3-23-12-10-21-15-8-5-4-7-14(15)20-17(21)13(2)19-18(22)16-9-6-11-24-16/h4-9,11,13H,3,10,12H2,1-2H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YABNDGZEQOUAJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=CC=CC=C2N=C1C(C)NC(=O)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]ethyl}-2-furylcarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3'-acetyl-7-methyl-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B368509.png)

![N-[4-acetyl-1'-[(2-ethoxyphenyl)methyl]-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B368513.png)

![N-{3'-acetyl-1-[2-(2-methoxyphenoxy)ethyl]-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B368514.png)

![1'-(3-methylbutyl)spiro[1,3-benzoxazine-2,3'-indole]-2',4(1'H,3H)-dione](/img/structure/B368533.png)

![1-(2,6-Dimethylphenyl)-4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]pyr rolidin-2-one](/img/structure/B368546.png)

![2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-(met hylethyl)acetamide](/img/structure/B368548.png)

![2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-methyl-N-phen ylacetamide](/img/structure/B368549.png)

![N,N-diethyl-2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B368550.png)

![N-Butyl-2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-methylacetamide](/img/structure/B368552.png)

![1-(2-methylphenyl)-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B368553.png)

![1-(2-methylphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B368554.png)